molecular formula C8H13NO2 B14741925 Cycloheptanecarboxamide, 2-oxo- CAS No. 936-00-5

Cycloheptanecarboxamide, 2-oxo-

Cat. No.: B14741925
CAS No.: 936-00-5
M. Wt: 155.19 g/mol
InChI Key: IMXDECQIPRKTEF-UHFFFAOYSA-N
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Description

Cycloheptanecarboxamide, 2-oxo- is a chemical compound that belongs to the class of carboxamides It is characterized by a seven-membered cycloheptane ring attached to a carboxamide group, with an additional oxo group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptanecarboxamide, 2-oxo- typically involves the reaction of cycloheptanecarboxylic acid with appropriate reagents to introduce the oxo group at the second position. One common method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired oxidation. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective formation of the 2-oxo derivative.

Industrial Production Methods

In an industrial setting, the production of Cycloheptanecarboxamide, 2-oxo- can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and enhances the efficiency of the process. The use of catalysts such as palladium or platinum can further improve the yield and selectivity of the desired product. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cycloheptanecarboxamide, 2-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Cycloheptanecarboxamide, 2-oxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cycloheptanecarboxamide, 2-oxo- involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide, 2-oxo-: A six-membered ring analog with similar chemical properties.

    Cyclopentanecarboxamide, 2-oxo-: A five-membered ring analog with distinct reactivity.

    Cyclooctanecarboxamide, 2-oxo-: An eight-membered ring analog with unique structural features.

Uniqueness

Cycloheptanecarboxamide, 2-oxo- stands out due to its seven-membered ring structure, which imparts unique steric and electronic properties. This makes it a valuable compound for studying ring strain and conformational dynamics in cyclic systems.

Properties

CAS No.

936-00-5

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-oxocycloheptane-1-carboxamide

InChI

InChI=1S/C8H13NO2/c9-8(11)6-4-2-1-3-5-7(6)10/h6H,1-5H2,(H2,9,11)

InChI Key

IMXDECQIPRKTEF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)C(=O)N

Origin of Product

United States

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